molecular formula C15H10F2N2 B2457827 3,5-bis(4-fluorophenyl)-1H-pyrazole CAS No. 1493-47-6

3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B2457827
CAS No.: 1493-47-6
M. Wt: 256.256
InChI Key: GVQYJNATMYMBAT-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of two fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

3,5-bis(4-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, making them candidates for drug development.

    Industry: The compound is utilized in the production of advanced materials, including polymers and molecular conductors

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1H-pyrazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific arrangement of fluorophenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .

Properties

IUPAC Name

3,5-bis(4-fluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQYJNATMYMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.9 g 1,3-Bis-(4-fluoro-phenyl)-1,3-propandione was dissolved in 45 mL of a solution of 1 N hydrazine in THF and stirred for 2 h at 75° C. The solvent was removed to give 3.6 g of the desired compound. Rt: 1.03 min (method D), (M+H)+: 257
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